molecular formula C12H16N2 B12797147 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine CAS No. 35190-57-9

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine

Cat. No.: B12797147
CAS No.: 35190-57-9
M. Wt: 188.27 g/mol
InChI Key: WTUNMSITZSIXDG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and three methyl groups attached to the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. One common method includes heating o-phenylenediamine with acetone in ethanol under reflux conditions. The reaction proceeds through a cyclization process, forming the benzodiazepine ring .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methyl groups and hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.

Scientific Research Applications

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine
  • 2,2,4-Trimethyl-1,3-dihydro-1,5-benzodiazepine

Uniqueness

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of three methyl groups on the diazepine ring.

Properties

CAS No.

35190-57-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2,2,4-trimethyl-1,5-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-8,13-14H,1-3H3

InChI Key

WTUNMSITZSIXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC=CC=C2N1)(C)C

Origin of Product

United States

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